6-Chloro-5-fluoropyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

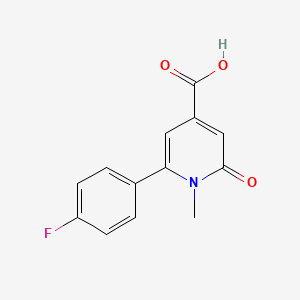

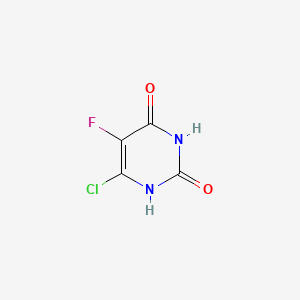

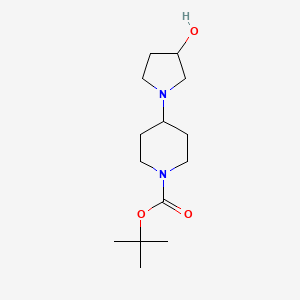

6-クロロ-5-フルオロピリミジン-2,4(1H,3H)-ジオンは、ピリミジンファミリーに属する複素環式有機化合物です。ピリミジンは、DNAおよびRNAの構成要素であるヌクレオチドの形成など、さまざまな生物学的プロセスにおいて重要な役割を果たす芳香族化合物です。化合物の構造中の塩素原子とフッ素原子の存在は、その化学的性質と反応性を大きく左右する可能性があります。

準備方法

合成ルートと反応条件

6-クロロ-5-フルオロピリミジン-2,4(1H,3H)-ジオンの合成には、通常、ピリミジン誘導体のハロゲン化が含まれます。一般的な方法の1つは、5-フルオロウラシルと、制御された条件下でオキシ塩化リン(POCl3)などの塩素化剤を反応させることです。反応は通常、不必要な副反応を防ぐために不活性雰囲気下で行われます。

工業生産方法

この化合物の工業生産には、同様の合成ルートが使用されますが、規模が大きくなります。連続フローリアクターと自動システムを使用すると、生産プロセスの効率と収率を向上させることができます。危険な化学物質の取り扱いには、安全対策が不可欠です。

化学反応の分析

反応の種類

6-クロロ-5-フルオロピリミジン-2,4(1H,3H)-ジオンは、以下を含むさまざまな化学反応を起こすことができます。

置換反応: 塩素原子とフッ素原子は、求核試薬または求電子試薬を使用して他の官能基と置換することができます。

酸化と還元: この化合物は、特定の条件下で酸化または還元されて、さまざまな誘導体を形成することができます。

カップリング反応: より複雑な分子を形成するために、カップリング反応に参加することができます。

一般的な試薬と条件

求核置換: メトキシナトリウムまたはtert-ブトキシカリウムなどの試薬を使用することができます。

酸化: 過酸化水素または過マンガン酸カリウムなどの酸化剤。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、求核置換はさまざまな置換ピリミジンを生成する可能性があり、酸化と還元は化合物のさまざまな酸化状態につながる可能性があります。

4. 科学研究の応用

6-クロロ-5-フルオロピリミジン-2,4(1H,3H)-ジオンは、科学研究でいくつかの用途があります。

化学: より複雑な有機分子の合成の中間体として使用されます。

生物学: 酵素阻害や核酸との相互作用など、生物系に対する潜在的な影響について研究されています。

医学: 抗ウイルス剤や抗がん剤としての潜在的な治療効果について調査されています。

産業: 医薬品や農薬の製造に使用されています。

科学的研究の応用

6-Chloro-5-fluoropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

作用機序

6-クロロ-5-フルオロピリミジン-2,4(1H,3H)-ジオンの作用機序には、特定の分子標的との相互作用が含まれます。たとえば、活性部位に結合することで特定の酵素を阻害し、その活性を阻害する可能性があります。塩素原子とフッ素原子の存在は、その結合親和性と特異性を高めることができます。

6. 類似の化合物との比較

類似の化合物

5-フルオロウラシル: よく知られている抗がん剤で、同様のピリミジン構造を共有しています。

6-クロロウラシル: 6位に塩素原子を持つ別のピリミジン誘導体です。

5-クロロウラシル: 5位に塩素原子を持つ化合物です。

独自性

6-クロロ-5-フルオロピリミジン-2,4(1H,3H)-ジオンは、塩素原子とフッ素原子の両方が存在するため、その化学的性質と生物学的活性を大きく左右する可能性があります。

類似化合物との比較

Similar Compounds

5-Fluorouracil: A well-known anticancer drug that shares a similar pyrimidine structure.

6-Chlorouracil: Another pyrimidine derivative with a chlorine atom at the 6-position.

5-Chlorouracil: A compound with a chlorine atom at the 5-position.

Uniqueness

6-Chloro-5-fluoropyrimidine-2,4(1H,3H)-dione is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical properties and biological activity

特性

IUPAC Name |

6-chloro-5-fluoro-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClFN2O2/c5-2-1(6)3(9)8-4(10)7-2/h(H2,7,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBKQJCGTMOLRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40536676 |

Source

|

| Record name | 6-Chloro-5-fluoropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13593-36-7 |

Source

|

| Record name | 6-Chloro-5-fluoropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-Oxo-7-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11790481.png)

![2-(7-Cyclopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11790500.png)

![tert-butyl N-[(1S)-1-(5-iodo-1H-imidazol-2-yl)-2-methylpropyl]carbamate](/img/structure/B11790511.png)

![4'-(2-Methoxyphenyl)-1'H-[1,3'-bipyrrole]-2'-carboxylic acid](/img/structure/B11790526.png)

![N-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B11790529.png)

![2-(4-(Dibromomethyl)phenyl)benzo[d]thiazole](/img/structure/B11790542.png)

![2-(6-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11790555.png)